molecular formula C18H16O3 B12013390 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid

Katalognummer: B12013390
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: ZEGXAOIZLSNOEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid is an organic compound characterized by a phenanthrene moiety attached to a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and butanoic acid derivatives.

    Reaction Conditions: The phenanthrene derivative undergoes a Friedel-Crafts acylation reaction with a butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenanthrene ring or the butanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(9,10-Dihydro-2-phenanthrenyl)butanoic acid: Similar structure but lacks the ketone group.

    Phenanthrene derivatives: Compounds with similar phenanthrene moieties but different functional groups.

Uniqueness

4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid is unique due to its specific combination of a phenanthrene ring and a butanoic acid chain with a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

4-(9,10-dihydrophenanthren-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C18H16O3/c19-17(9-10-18(20)21)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-4,7-8,11H,5-6,9-10H2,(H,20,21)

InChI-Schlüssel

ZEGXAOIZLSNOEB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)C(=O)CCC(=O)O)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.